N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride
Description
N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride is a sulfonamide derivative characterized by a pyridin-4-ylmethyl group attached to the sulfonamide nitrogen. Its molecular formula is C₇H₁₁ClN₂O₂S, with a molecular weight of 229.71 g/mol (calculated).
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)9-6-7-2-4-8-5-3-7;/h2-5,9H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPPQZBFCZGYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=NC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-(Pyridin-4-ylmethyl)methanesulfonamide hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride with analogous sulfonamide hydrochlorides:
Key Observations:
- Substituent Effects: Pyridin-4-ylmethyl (target compound): Introduces aromaticity and basicity due to the pyridine nitrogen. This may enhance binding to biological targets via π-π interactions or hydrogen bonding. 4-(Aminomethyl)phenyl (CAS 128263-66-1): The primary amine group offers reactivity for further functionalization in drug synthesis . Acridinylamino (): The planar acridine moiety likely contributes to intercalation with DNA, explaining antitumor activity .
- Molecular Weight and Solubility: Smaller substituents (e.g., piperidin-4-yl) result in lower molecular weights (~214–229 g/mol), favoring better solubility. Bulky groups like acridinylamino (438.92 g/mol) reduce solubility but enhance DNA-binding capacity .
Stability and Crystallinity
- Crystal Structures : The Cambridge Structural Database (CSD) highlights that aromatic substituents (e.g., pyridine, acridine) often form stable crystalline lattices via π-π stacking, whereas aliphatic groups (e.g., piperidinyl) favor less ordered structures .
- Hygroscopicity : Hydrochloride salts generally exhibit higher hygroscopicity, necessitating storage in controlled environments (e.g., dry, room temperature) .
Biological Activity
N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride is a sulfonamide compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 174.23 g/mol. The structure features a pyridine ring, which contributes to its biological activity through interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 174.23 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial efficacy of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. For instance, it has been shown to act as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in folate biosynthesis in bacteria.
Anticancer Potential
Recent studies have also explored the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines by activating caspase pathways.
Research Findings on Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in:
- Inhibition of cell proliferation : The compound reduced cell viability by approximately 70% at a concentration of 50 µM.
- Induction of apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 50 | 40 |
| MDA-MB-231 | 30 | 60 |
Chemical Reactions Analysis
Substitution Reactions at the Sulfonamide Group
The sulfonamide group (-SO₂NH-) undergoes nucleophilic substitution reactions, particularly under alkaline conditions. Key reactions include:
Mechanistic Insights :
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Alkylation occurs via deprotonation of the sulfonamide NH group, forming a nucleophilic intermediate that reacts with electrophiles like alkyl halides.
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Cyclization reactions exploit the pyridine ring’s electron-deficient nature, enabling intramolecular attack by the sulfonamide nitrogen.
Acid-Base Reactions
The hydrochloride salt undergoes reversible protonation/deprotonation:
Key Observations :
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The free base exhibits increased solubility in organic solvents (e.g., DMF, THF) compared to the hydrochloride salt.
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Reprotonation restores water solubility, critical for biological testing .
Coordination/Complexation Reactions
The sulfonamide and pyridine groups act as ligands for metal ions:
Structural Evidence :
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Infrared spectroscopy confirms metal-ligand bonding via shifts in S=O (1150 cm⁻¹ → 1120 cm⁻¹) and pyridine ring vibrations .
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X-ray crystallography of analogous compounds shows bidentate binding through sulfonamide oxygen and pyridine nitrogen .
Redox Reactions
The pyridine ring and sulfonamide group participate in redox processes:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Pyridine Ring Reduction | H₂/Pd-C, ethanol, 50°C | Piperidine derivative (saturation of pyridine) | |
| Sulfonamide Oxidation | KMnO₄, H₂O, 100°C | Sulfonic acid derivative (-SO₃H) |
Synthetic Utility :
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Reduction of the pyridine ring enhances lipid solubility, impacting pharmacokinetics.
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Oxidation products are intermediates for synthesizing sulfonic acid-based polymers.
Biological Interactions
The compound interacts with biological targets via hydrogen bonding and π-stacking:
Structure-Activity Relationship :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(pyridin-4-ylmethyl)methanesulfonamide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves sulfonamide alkylation (e.g., reacting methanesulfonyl chloride with pyridinylmethylamine derivatives in aprotic solvents like acetonitrile or THF). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is critical for isolating the hydrochloride salt .
- Key Factors : Reaction temperature (25–60°C), stoichiometric ratios (1:1.2 for amine:sulfonyl chloride), and pH control during salt formation (HCl gas or concentrated HCl in ether) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Primary Methods :
- NMR : - and -NMR to verify pyridine ring protons (δ 8.5–7.5 ppm) and sulfonamide methyl groups (δ 3.0–3.3 ppm) .
- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 245.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. How does the compound behave under stress conditions (e.g., pH, temperature)?
- Stability Profile :
| Condition | Degradation Pathway | Analytical Detection |
|---|---|---|
| Acidic (pH 1–3) | Hydrolysis of sulfonamide group | HPLC retention time shifts |
| Basic (pH 9–11) | Pyridine ring oxidation | LC-MS for oxidation byproducts |
| Thermal (80°C) | Decomposition of hydrochloride | TGA/DSC showing mass loss >150°C |
Advanced Research Questions
Q. What structure-activity relationships (SAR) have been identified for analogs of this compound in receptor-binding studies?
- Key Modifications :
- Pyridine Substitution : 4-Pyridinylmethyl groups enhance serotonin receptor binding (Ki < 50 nM) compared to 3-substituted analogs .
- Sulfonamide Alkylation : N-Alkylation (e.g., propyl or benzyl) reduces solubility but increases blood-brain barrier penetration .
- Data Source : Comparative docking studies using serotonin receptor (5-HT) crystal structures (PDB: 6WGT) .
Q. What are the challenges in developing chromatographic methods for separating this compound from degradation products?
- Analytical Challenges :
- High hydrophilicity of degradation products (e.g., hydrolyzed sulfonamides) requires mixed-mode columns (C18 with ion-pairing agents like heptafluorobutyric acid) .
- Mobile phase optimization (e.g., 0.1% TFA in acetonitrile/water gradients) to resolve overlapping peaks .
Q. How can in vitro bioavailability be improved for this compound in CNS-targeted studies?
- Strategies :
- Prodrug Design : Conversion to N-oxide derivatives (enhanced aqueous solubility, logP reduction from 2.1 to 0.8) .
- Co-crystallization : With cyclodextrins or succinic acid to improve dissolution rates .
Q. How do contradictory data on biological activity arise across studies, and how can they be resolved?
- Common Causes :
- Purity Variability : Impurities >2% (e.g., residual solvents) alter IC values in enzyme assays .
- Assay Conditions : Differences in buffer ionic strength (e.g., 50 mM vs. 100 mM phosphate) affect receptor binding kinetics .
- Resolution : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
